2-(2-methylpropyl)-3-oxo-N-pyrimidin-4-ylpiperazine-1-carboxamide, also known as MGCD516, is a small molecule inhibitor that targets a variety of kinases. In particular, it targets MET, AXL, and FGFR1 kinases. These kinases are known to be involved in tumor growth, angiogenesis, and metastasis. MGCD516 is being developed as a potential treatment for various types of cancer.